Methyl 5-chloro-3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate
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Overview
Description
METHYL 5-CHLORO-3-[(2,4-DIMETHOXYANILINO)SULFONYL]-2-THIOPHENECARBOXYLATE is a complex organic compound with a molecular formula of C14H14ClNO6S2. This compound is known for its unique chemical structure, which includes a thiophene ring, a sulfonyl group, and a chlorinated aromatic ring. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-CHLORO-3-[(2,4-DIMETHOXYANILINO)SULFONYL]-2-THIOPHENECARBOXYLATE typically involves multiple steps. One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with 2,4-dimethoxyaniline in the presence of a sulfonyl chloride reagent. The reaction is usually carried out under anhydrous conditions with a base such as triethylamine to facilitate the formation of the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 5-CHLORO-3-[(2,4-DIMETHOXYANILINO)SULFONYL]-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
METHYL 5-CHLORO-3-[(2,4-DIMETHOXYANILINO)SULFONYL]-2-THIOPHENECARBOXYLATE is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of METHYL 5-CHLORO-3-[(2,4-DIMETHOXYANILINO)SULFONYL]-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. The thiophene ring can participate in π-π stacking interactions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
METHYL 5-CHLORO-2-THIOPHENECARBOXYLATE: Lacks the sulfonyl and anilino groups, making it less versatile in chemical reactions.
5-CHLORO-3-[(2,4-DIMETHOXYANILINO)SULFONYL]-2-THIOPHENECARBOXYLIC ACID: Similar structure but with a carboxylic acid group instead of a methyl ester, affecting its solubility and reactivity.
Properties
Molecular Formula |
C14H14ClNO6S2 |
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Molecular Weight |
391.8 g/mol |
IUPAC Name |
methyl 5-chloro-3-[(2,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C14H14ClNO6S2/c1-20-8-4-5-9(10(6-8)21-2)16-24(18,19)11-7-12(15)23-13(11)14(17)22-3/h4-7,16H,1-3H3 |
InChI Key |
KBVDVXSWKHJOSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC(=C2)Cl)C(=O)OC)OC |
Origin of Product |
United States |
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